Leptocladine
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Leptocladine can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the reaction of a β-carboline derivative with methyl iodide in the presence of a base to yield N-methyltetrahydroharman .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: Leptocladine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the core structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic conditions are typical
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced tetrahydro derivatives .
Scientific Research Applications
Leptocladine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a model compound in studying reaction mechanisms.
Biology: this compound’s biological activity makes it a subject of interest in pharmacological studies, particularly for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an analgesic or in the treatment of neurological disorders.
Industry: this compound is used in the development of new materials and as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of leptocladine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to various physiological effects, including analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
Leptocladine is unique among similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Tetrahydroharman: Shares a similar core structure but lacks the N-methyl group.
Harman: Another related alkaloid with a similar structure but different functional groups.
Tetrahydro-β-carboline: A broader class of compounds to which this compound belongs .
These compounds share some chemical and biological properties with this compound but differ in their specific activities and applications, highlighting this compound’s unique potential in various fields.
Properties
CAS No. |
486-91-9 |
---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,2-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
VENAANZHUCMOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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